Thyrocalcitonin rat
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Overview
Description
Thyrocalcitonin, also known as calcitonin, is a peptide hormone produced by the parafollicular cells (C-cells) of the thyroid gland. In rats, thyrocalcitonin plays a crucial role in calcium and phosphate metabolism by lowering blood calcium levels and inhibiting bone resorption. This hormone is composed of 32 amino acids and has a disulfide bond between the first and seventh amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thyrocalcitonin can be synthesized using solid-phase peptide synthesis (SPPS), which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the growing chain.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of thyrocalcitonin involves extraction from the thyroid glands of animals such as pigs, dogs, and rats. The extraction process includes:
Homogenization: Thyroid glands are homogenized in an acidic solution.
Centrifugation: The homogenate is centrifuged to separate the supernatant.
Purification: The supernatant is subjected to gel filtration chromatography to isolate thyrocalcitonin.
Chemical Reactions Analysis
Types of Reactions: Thyrocalcitonin undergoes various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized.
Reduction: The disulfide bond can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific enzymes.
Major Products Formed:
Oxidation: Oxidized thyrocalcitonin with altered disulfide bonds.
Reduction: Reduced thyrocalcitonin with free thiol groups.
Substitution: Mutant thyrocalcitonin with specific amino acid changes.
Scientific Research Applications
Thyrocalcitonin has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and folding.
Biology: Investigated for its role in calcium and phosphate metabolism.
Medicine: Used in the treatment of conditions such as osteoporosis and Paget’s disease due to its ability to inhibit bone resorption.
Industry: Employed in the development of diagnostic assays for thyroid function.
Mechanism of Action
Thyrocalcitonin exerts its effects by binding to the calcitonin receptor on osteoclasts, which are cells responsible for bone resorption. This binding inhibits osteoclast activity, leading to reduced bone resorption and lower blood calcium levels. The primary molecular targets and pathways involved include:
Calcitonin Receptor: A G-protein-coupled receptor that mediates the hormone’s effects.
cAMP Pathway: Activation of the receptor increases cyclic AMP (cAMP) levels, leading to inhibition of osteoclast activity.
Calcium Signaling: Thyrocalcitonin also affects intracellular calcium levels, further inhibiting osteoclast function
Comparison with Similar Compounds
Thyrocalcitonin is similar to other calcitonin family peptides, including:
Human Calcitonin: Shares structural similarities but has different amino acid sequences.
Salmon Calcitonin: More potent than human calcitonin and used therapeutically.
Amylin: Another peptide hormone involved in glucose metabolism.
Adrenomedullin: A peptide with vasodilatory effects.
Uniqueness: Thyrocalcitonin is unique in its specific amino acid sequence and its role in regulating calcium and phosphate metabolism in rats. Its ability to inhibit bone resorption makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C148H228N40O46S3 |
---|---|
Molecular Weight |
3399.8 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,22R)-22-amino-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10-(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C148H228N40O46S3/c1-18-73(10)115(141(227)160-63-111(203)180-114(72(8)9)140(226)159-60-109(201)162-74(11)147(233)187-46-27-34-103(187)121(155)207)182-136(222)101(65-190)178-145(231)119(78(15)194)183-127(213)88(41-43-106(152)198)166-139(225)104-35-28-47-188(104)148(234)99(54-81-31-23-20-24-32-81)176-144(230)118(77(14)193)185-135(221)95(55-83-59-156-68-161-83)172-130(216)93(52-80-29-21-19-22-30-80)171-124(210)86(33-25-26-45-149)164-132(218)97(57-108(154)200)173-128(214)91(50-70(4)5)170-133(219)98(58-113(205)206)174-125(211)87(40-42-105(151)197)167-143(229)117(76(13)192)184-134(220)94(53-82-36-38-84(196)39-37-82)175-142(228)116(75(12)191)181-112(204)62-158-123(209)90(49-69(2)3)168-126(212)89(44-48-235-17)165-138(224)102-67-237-236-66-85(150)122(208)157-61-110(202)163-96(56-107(153)199)131(217)169-92(51-71(6)7)129(215)177-100(64-189)137(223)186-120(79(16)195)146(232)179-102/h19-24,29-32,36-39,59,68-79,85-104,114-120,189-196H,18,25-28,33-35,40-58,60-67,149-150H2,1-17H3,(H2,151,197)(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,207)(H,156,161)(H,157,208)(H,158,209)(H,159,226)(H,160,227)(H,162,201)(H,163,202)(H,164,218)(H,165,224)(H,166,225)(H,167,229)(H,168,212)(H,169,217)(H,170,219)(H,171,210)(H,172,216)(H,173,214)(H,174,211)(H,175,228)(H,176,230)(H,177,215)(H,178,231)(H,179,232)(H,180,203)(H,181,204)(H,182,222)(H,183,213)(H,184,220)(H,185,221)(H,186,223)(H,205,206)/t73-,74-,75+,76+,77+,78+,79+,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,114-,115-,116-,117-,118-,119-,120-/m0/s1 |
InChI Key |
URGZBUPIVSHGEI-YKIIJANRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@@H]7CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N7)[C@@H](C)O)CO)CC(C)C)CC(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C7CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N7)C(C)O)CO)CC(C)C)CC(=O)N)N |
Origin of Product |
United States |
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